![molecular formula C23H25N5O3 B2750780 N-(benzo[d][1,3]dioxol-5-yl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide CAS No. 1797757-01-7](/img/structure/B2750780.png)

N-(benzo[d][1,3]dioxol-5-yl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

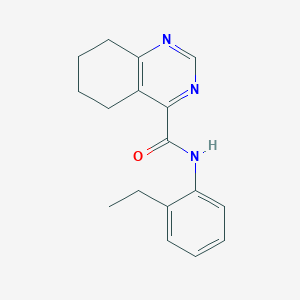

N-(benzo[d][1,3]dioxol-5-yl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C23H25N5O3 and its molecular weight is 419.485. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antitubercular Activity

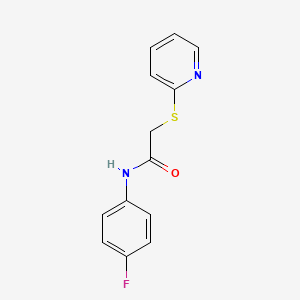

Research has demonstrated the synthesis and antimycobacterial activity of novel compounds, including imidazo[1,2-a]pyridine-3-carboxamide derivatives, which bear a variety of linkers. These compounds have shown considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains. The N-[2-(piperazin-1-yl)ethyl] moiety, in particular, has been identified as a potentially alternative linker, opening new directions for structure-activity relationship (SAR) studies (Lv et al., 2017).

Anti-HIV Activity

Another area of application is in the development of compounds for anti-HIV activity. New 5-substituted Piperazinyl-4-nitroimidazole derivatives have been synthesized and evaluated for their activity against HIV-1 and HIV-2 in MT-4 cells. These efforts aim at developing new non-nucleoside reverse transcriptase inhibitors, contributing to the fight against HIV/AIDS (Al-Masoudi et al., 2007).

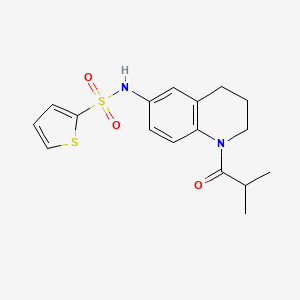

Antidepressant and Anxiolytic Properties

The search for novel antidepressant and anxiolytic drugs has led to the design and synthesis of tricyclic benzoxazines. These compounds, such as GSK588045, have been identified as potent 5-HT(1A/B/D) receptor antagonists, showing excellent activity in vivo in rodent pharmacodynamic models. This indicates their potential as faster-acting antidepressants with a reduced side-effect burden (Bromidge et al., 2010).

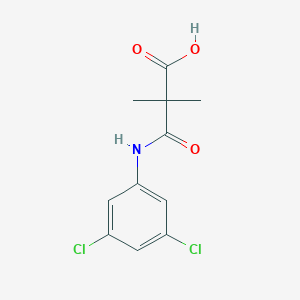

Anti-Inflammatory and Analgesic Agents

Further research has explored the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds have shown significant cyclooxygenase-1/2 (COX-1/2) inhibitory, analgesic, and anti-inflammatory activities, suggesting their utility as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Antidiabetic Activity

The development of antidiabetic compounds has also been a focus, with piperazine derivatives identified as new antidiabetic agents. Studies in a series of 1-benzyl-4-alkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines have led to the identification of compounds with potent antidiabetic activity in rat models of diabetes, mediated by significant increases in insulin secretion (Le Bihan et al., 1999).

Mechanism of Action

Target of Action

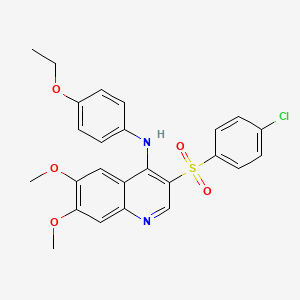

The primary target of this compound is the ATP-binding cassette transporters . These transporters play a crucial role in cellular processes, including the transport of various molecules across extracellular and intracellular membranes .

Mode of Action

The compound acts as a modulator of ATP-binding cassette transporters . By interacting with these targets, it can influence the transport of molecules, potentially altering cellular functions .

Biochemical Pathways

These include drug absorption, metabolism, and excretion, as well as lipid transport and the regulation of ion channels .

Pharmacokinetics

The modulation of atp-binding cassette transporters could potentially impact these properties, as these transporters are known to play a role in drug absorption and excretion .

Result of Action

The compound’s interaction with ATP-binding cassette transporters could lead to a variety of molecular and cellular effects. For instance, one study found that a similar compound induced cell cycle arrest at the S phase and triggered apoptosis in CCRF-CEM cancer cells .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-[2-(2-phenylimidazol-1-yl)ethyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O3/c29-23(25-19-6-7-20-21(16-19)31-17-30-20)28-14-11-26(12-15-28)10-13-27-9-8-24-22(27)18-4-2-1-3-5-18/h1-9,16H,10-15,17H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHDPFDOEBDZOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-Fluorophenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2750704.png)

![N-(benzo[d]thiazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide](/img/structure/B2750706.png)

![2-Methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine](/img/structure/B2750709.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2750718.png)

![(2S)-3-cycloheptyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2750720.png)